2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Overview
Description
2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic compound that features a benzothiazole ring and a dimethylphenyl group.
Preparation Methods
The synthesis of 2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid with 2-(2,4-dimethylphenyl)-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been studied for its potential anticonvulsant properties. It has shown promising results in preclinical studies, demonstrating significant protection against seizures in animal models . Additionally, its binding properties with epilepsy molecular targets such as GABA receptors and sodium channels have been explored, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of GABA receptors and sodium channels, which play crucial roles in the regulation of neuronal excitability. By enhancing GABAergic inhibition and stabilizing sodium channel activity, the compound can reduce the likelihood of seizure occurrence .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and acetohydrazides, which have also been investigated for their anticonvulsant activities. For example, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is a related compound with similar structural features and pharmacological properties . 2-(2,4-dimethylphenyl)-2-oxoethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific ester linkage and the presence of both benzothiazole and dimethylphenyl groups, which may contribute to its distinct pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-12-7-8-14(13(2)9-12)16(21)10-23-18(22)11-24-19-20-15-5-3-4-6-17(15)25-19/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHDVTPFGBLWEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168305 | |
Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385380-88-1 | |
Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385380-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-(2-benzothiazolylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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